2-(1-Piperazinyl)pyrimidine
Overview
Description
2-(1-Piperazinyl)pyrimidine is a piperazine-based derivative . It is a metabolite of buspirone .
Synthesis Analysis
The synthesis of 2-(1-Piperazinyl)pyrimidine involves the reaction of Piperazine and 2-Chloropyrimidine . There are several methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO . A team of Italian researchers described a multistep synthesis of novel 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]-benzimidazol-4-ones using malonic ester .Molecular Structure Analysis
The empirical formula of 2-(1-Piperazinyl)pyrimidine is C8H12N4 . Its molecular weight is 164.21 .Scientific Research Applications
Antiplatelet Agents : 2-(1-Piperazinyl)pyrimidine derivatives have been identified as effective in vitro antiplatelet agents. These compounds demonstrated significant activity in inhibiting human platelet aggregation induced by various agonists (Roma et al., 2003).
Alzheimer's Disease Treatment : Piperazinyl pyrimidine derivatives have shown potential as gamma-secretase modulators, which could be used in the treatment of Alzheimer's disease. These derivatives demonstrated over 180-fold in vitro selectivity over Notch cleavage inhibition (Rivkin et al., 2010).
Antibacterial Agents : Certain 2-(1-Piperazinyl)pyrimidine derivatives have been found to possess significant antibacterial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Inhibition of Platelet Aggregation : Piperazinyl-glutamate-pyrimidines have been developed as potent P2Y12 antagonists, showing promise in the inhibition of platelet aggregation. These compounds displayed excellent pharmacokinetic properties and selectivity (Parlow et al., 2009).
Antioxidant Activity : Synthesized pyrimidin/benzothiazol-substituted piperazinyl flavones were evaluated for their antioxidant potency. These compounds acted as free radical scavengers, indicating their potential as antioxidants (Kładna et al., 2018).
Antifungal Activity : 2-(1-Piperazinyl)pyrimidine derivatives have shown selective growth inhibition properties against Cryptococcus neoformans, indicating their potential as antifungal agents (Fellah et al., 1996).
Antibacterial Agents in Oxazolidinones : Piperazinyl oxazolidinone derivatives, a novel class of synthetic antibacterial agents, have been developed to be active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Anti-histaminic Activity : Novel pyrimidines prepared by condensation of chalcones with guanidine HCl, including piperazine acetophenone derivatives, showed significant anti-histaminic activity compared to a reference drug (Rahaman et al., 2009).
5-HT1A Receptor Ligands : A series of thieno[2,3-d]pyrimidinone derivatives were evaluated for their affinity to the 5-HT1A receptor, showing that certain piperazinyl-thieno[2,3-d]pyrimidinone derivatives are effective and selective 5-HT1A ligands (Modica et al., 1997).
Antiproliferative Activity Against Human Cancer Cell Lines : Piperazinyl-pyrimidine derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, with some derivatives showing significant activity (Mallesha et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
Record name | 2-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20980-22-7, 125523-53-7 | |
Record name | 1-(2-Pyrimidinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyrimidinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kampirone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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